molecular formula C12H11IN2OS B3734267 1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

Cat. No.: B3734267
M. Wt: 358.20 g/mol
InChI Key: ISAWUBNNBQLERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is an organic compound that features an iodophenyl group and a methylimidazolyl group connected via a sulfanylethanone linkage. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone typically involves the following steps:

    Formation of the Iodophenyl Intermediate: The iodination of a phenyl ring can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Formation of the Methylimidazolyl Intermediate: The methylation of imidazole can be carried out using methyl iodide or dimethyl sulfate.

    Coupling Reaction: The iodophenyl and methylimidazolyl intermediates can be coupled via a sulfanylethanone linkage using a thiol reagent and a suitable base under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The presence of reactive functional groups (iodophenyl, methylimidazolyl, sulfanylethanone) allows it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone: Similar structure with a bromine atom instead of iodine.

    1-(4-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone: Similar structure with a chlorine atom instead of iodine.

    1-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone: Similar structure with a fluorine atom instead of iodine.

Uniqueness

1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-2-4-10(13)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWUBNNBQLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Reactant of Route 2
Reactant of Route 2
1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Reactant of Route 3
Reactant of Route 3
1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Reactant of Route 4
Reactant of Route 4
1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Reactant of Route 5
Reactant of Route 5
1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.